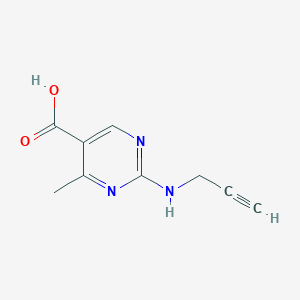
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
Free Radical Scavenging and Reactivity
One study focused on the reactivity of stable free radicals, particularly N-oxyl radicals like 2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl, which shares a structural motif with the compound . This research demonstrated the radical's ability to abstract hydrogen and act as a scavenger towards carbon radicals, indicating potential applications in the study of free radical reactions and stability (Yoshioka et al., 1971).
Chemical Structure Analysis
Another research effort explored the structure of carbamoylated 2‐Phenylaminopyridines, contributing to the understanding of chemical reactions and structural configurations of urea derivatives. This work aids in elucidating the mechanisms behind the formation of complex urea compounds, providing insights into their synthesis and potential functionalities (Mørkved, 1986).
Hydrogel Formation and Physical Properties
Research into hydrogels formed by urea derivatives revealed that the physical properties of these gels, such as rheology and morphology, can be tuned by the identity of the anion. This finding suggests the compound's potential utility in developing materials with customizable mechanical properties for various applications, from biomedical to industrial uses (Lloyd & Steed, 2011).
Proton Transfer and Urea-Fluoride Interaction
The interaction between urea derivatives and fluoride ions was investigated, revealing mechanisms of incipient and definitive proton transfer. Such studies are crucial for understanding the chemical behavior of urea compounds in different environments, potentially informing their use in catalysis or as sensors (Boiocchi et al., 2004).
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16-8-1-2-9-20(16)14-6-3-5-13(11-14)19-17(22)18-12-15-7-4-10-23-15/h3,5-6,11,15H,1-2,4,7-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUISOXXZVIOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)
![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)



![1-{7-[2-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2734847.png)

![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2734850.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)

